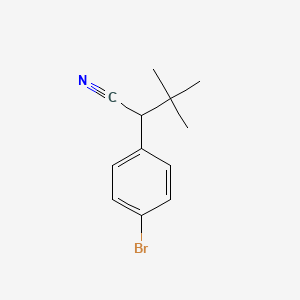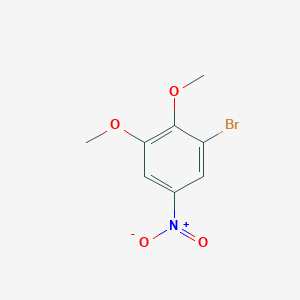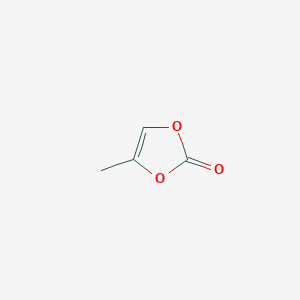![molecular formula C9H4BrNS B13678343 6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
6-Bromobenzo[b]thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromobenzonitrile with thioglycolic acid under microwave irradiation in the presence of triethylamine and dimethyl sulfoxide (DMSO) at 130°C . This method provides a rapid and efficient route to the desired compound with high yields.
Industrial Production Methods
Industrial production of 6-Bromobenzo[b]thiophene-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Coupling Reactions: Biaryl or styrene derivatives.
Applications De Recherche Scientifique
6-Bromobenzo[b]thiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices
Mécanisme D'action
The mechanism of action of 6-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitrile group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromobenzo[b]thiophene-2-carbonitrile
- 3-Bromobenzo[b]thiophene-6-carbonitrile
- 2-Bromobenzo[b]thiophene
Uniqueness
6-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H4BrNS |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
6-bromo-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H |
Clé InChI |
AFUZBDUCVLNURC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)SC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)









